molecular formula C15H23NO B14411279 2,2,6,6-Tetramethyl-4-phenoxypiperidine CAS No. 82780-68-5

2,2,6,6-Tetramethyl-4-phenoxypiperidine

Cat. No.: B14411279
CAS No.: 82780-68-5
M. Wt: 233.35 g/mol
InChI Key: IUKIOUVQRQCBOX-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-phenoxypiperidine is an organic compound with a unique structure that includes a piperidine ring substituted with four methyl groups and a phenoxy group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-phenoxypiperidine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous-flow processes. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-4-phenoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-phenoxypiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-phenoxypiperidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidone
  • 2,2,6,6-Tetramethyl-4-piperidinol
  • 2,2,6,6-Tetramethylpiperidine

Comparison: 2,2,6,6-Tetramethyl-4-phenoxypiperidine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference makes it more versatile in certain synthetic applications and enhances its stability under various conditions .

Properties

CAS No.

82780-68-5

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-phenoxypiperidine

InChI

InChI=1S/C15H23NO/c1-14(2)10-13(11-15(3,4)16-14)17-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3

InChI Key

IUKIOUVQRQCBOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=CC=CC=C2)C

Origin of Product

United States

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